Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 2378501-84-7 . It has a molecular weight of 220.1 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Imidazo[1,2-a]pyridines, including this compound, have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H
. This indicates the presence of a imidazo[1,2-a]pyridine core in the molecule.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Scientific Research Applications
Therapeutic Applications
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride, as part of the broader imidazo[1,2-a]pyridine scaffold, has a wide range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold is also present in various marketed preparations such as zolimidine and zolpidem (Deep et al., 2016).
Pharmacological Properties
Imidazo[1,2-a]pyridine is gaining interest in medicinal chemistry due to its significant pharmacological properties. Research has focused on enzyme inhibitors, receptor ligands, and anti-infectious agents based on imidazo[1,2-a]pyridine analogues (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Functionalization
In pharmaceutical applications, the use of cost-effective catalysts and mild reaction conditions is crucial. Recent advancements in the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts have been made. This is important for the enhancement of biological activity and the development of new therapeutic agents (Ravi & Adimurthy, 2017).
Anticancer Potential
Imidazo[1,2-a]pyridine-based analogues have shown promising results as novel anticancer agents. They have been used as lead molecules in various clinical trials, demonstrating inhibition of critical cancer-related pathways and cell lines (Goel, Luxami, & Paul, 2016).
Anticholinesterase Activity
Imidazo[1,2-a]pyridine-based compounds have been evaluated for their anticholinesterase potential. These compounds, especially those with specific structural features, exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurological disorders (Kwong et al., 2019).
Antiulcer Properties
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties, potentially involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).
Antiviral Agents
Imidazo[1,2-a]pyridines with specific modifications have shown pronounced activity against human cytomegalovirus and varicella-zoster virus. These findings underline their potential as antiviral agents (Gueiffier et al., 1998).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are considered valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, the future directions for Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride could involve further exploration of its potential applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, which may affect different biochemical pathways.
Result of Action
Some related compounds have shown inhibitory activity against various tumor cell lines , but it’s unclear if this specific compound has similar effects.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJWBMMEQQYSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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